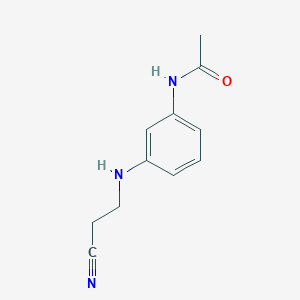

Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-

Description

Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- (CAS: 26408-28-6) is an aromatic acetamide derivative with the molecular formula C₁₂H₁₅N₃O₂ and a molecular weight of 233.27 g/mol . Its structure comprises an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted at the 3-position with a (2-cyanoethyl)amino moiety (-NH-CH₂CH₂-CN). This compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research due to its reactive cyano and amino groups, which enable further functionalization .

Properties

IUPAC Name |

N-[3-(2-cyanoethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(15)14-11-5-2-4-10(8-11)13-7-3-6-12/h2,4-5,8,13H,3,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAFYCXJRMPQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066724 | |

| Record name | Acetamide, N-[3-[(2-cyanoethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21678-63-7 | |

| Record name | N-[3-[(2-Cyanoethyl)amino]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21678-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021678637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-[(2-cyanoethyl)amino]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-[(2-cyanoethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13N3O

- Molecular Weight : Approximately 203.245 g/mol

- Key Functional Groups : The presence of a cyanoethyl group enhances its reactivity and potential biological interactions.

Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- is believed to interact with specific molecular targets through mechanisms such as:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Binding : It may act as a receptor antagonist, influencing cellular signaling processes.

These interactions can lead to significant biological effects, including modulation of enzyme activity and alterations in receptor-mediated responses.

Biological Activity Overview

The biological activity of Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic pathways. |

| Antimicrobial Activity | Exhibits moderate-to-good antimicrobial properties against various pathogens. |

| Cytotoxicity | Shows selective cytotoxic effects on certain cancer cell lines, notably U87MG cells. |

Case Studies and Research Findings

-

Inhibition Studies :

Research has demonstrated that Acetamide derivatives can inhibit heme oxygenase-1 (HO-1), which is crucial in oxidative stress responses. For instance, compounds with IC50 values ≤ 8 μM were identified as effective inhibitors, suggesting that modifications to the acetamide structure can enhance inhibitory potency against HO-1 . -

Antimicrobial Properties :

A series of studies have reported that compounds similar to Acetamide exhibit significant antimicrobial activity. For example, derivatives were tested against various bacterial strains, yielding promising results with IC50 values indicating effective inhibition . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxic effects of Acetamide on U87MG glioblastoma cells. Results indicated that certain concentrations led to a notable decrease in cell viability, supporting its potential as a therapeutic agent in cancer treatment .

Structural Variants and Their Biological Implications

The structural complexity of Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- allows for diverse interactions within biological systems. Variants of this compound have been synthesized to explore their reactivity and biological profiles:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)acetamide | C8H10N2O | Intermediate in dye production; lower activity profile. |

| N-[3-(Diethylamino)phenyl]acetamide | C13H19N3O | Exhibits different biological activity profiles due to diethylamine substitution. |

| N-[3-(Aminoethyl)-phenyl]acetamide | C11H14N2O | Potential for different reactivity compared to bis(cyanoethyl) derivatives. |

Scientific Research Applications

Analytical Chemistry Applications

Separation Techniques:

One of the primary applications of Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be analyzed using a reverse phase HPLC method, which employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it a valuable tool for researchers in drug development and analysis .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm for UPLC applications |

| Application | Isolation of Impurities |

Pharmacological Research

Potential Therapeutic Uses:

Acetamide derivatives have been studied for their potential as therapeutic agents. Research indicates that compounds similar to Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- may exhibit activity against various malignancies through inhibition of specific signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial in regulating cell functions related to metabolism, proliferation, and apoptosis . The ability to inhibit PI3K could position these compounds as candidates for cancer treatment.

Case Study: PI3K Inhibition

A study focusing on small molecule inhibitors of PI3K demonstrated that compounds with structural similarities to Acetamide derivatives can effectively inhibit this kinase, thereby reducing tumor growth in preclinical models. This suggests that Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- could be explored further for its anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs): The cyanoethyl group (-CH₂CH₂CN) in the target compound is moderately electron-withdrawing, similar to the nitro (-NO₂) group in N-(3-nitrophenyl)acetamide . However, the nitro group is more polar, leading to higher melting points and lower organic solubility compared to cyano derivatives.

- Steric and conformational effects : Substituent position and bulk influence molecular conformation. For example, in 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond aligns syn to the methyl group, whereas anti conformations are observed in nitro derivatives .

Physicochemical Properties

Thermal Stability: Nitro-substituted acetamides exhibit higher thermal stability due to strong resonance stabilization, whereas cyanoethyl derivatives may undergo hydrolysis or degradation under acidic/basic conditions .

Reactivity Comparison :

- The cyanoethyl group in the target compound allows for further reactions, such as hydrolysis to carboxylic acids or participation in click chemistry (e.g., nitrile-azide cycloaddition) .

- Nitro groups are typically reduced to amines for downstream applications, while chloro substituents enable nucleophilic aromatic substitution .

Preparation Methods

Detailed Preparation Procedure (Based on Patent KR970001535B1)

A representative and well-documented preparation method is described in patent KR970001535B1, which outlines the synthesis of N-[3-[(2-cyanoethyl)-2-propenylamino]-4-substituted phenyl]acetamide, a closely related compound. The procedure for Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- can be adapted from this method as follows:

-

- React 3-aminophenyl acetamide (15.7 g, 0.105 mol) with copper(II) acetate monohydrate (Cu(OAc)2·H2O, 0.8 g) and acrylonitrile (8.3 g) in a 100 mL flask.

- Heat the mixture at 80 to 110 °C for approximately 2 hours to allow the nucleophilic addition of the amine to acrylonitrile, forming the cyanoethylamino intermediate.

-

- Cool the reaction mixture to 50 °C.

- Add sodium bicarbonate (8.8 g), potassium iodide (KI, 1 g) as a catalyst, allyl chloride (12.1 g, 0.157 mol), and dimethylformamide (DMF, 9.5 g) as the solvent.

- Stir and react at 50 to 120 °C for 1 to 4 hours to complete the alkylation and formation of the final acetamide derivative.

-

- Cool the reaction mixture to room temperature.

- Gradually add water to precipitate the product.

- Filter the solid to obtain the pure Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- compound.

-

- The process yields approximately 24.5 g of product with 96% yield and 98% purity.

This method is efficient, providing high yield and purity, and uses readily available reagents and solvents.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic addition | 3-aminophenyl acetamide, Cu(OAc)2·H2O, acrylonitrile | 80–110 | ~2 hours | - | - | Formation of cyanoethylamino intermediate |

| Alkylation | Sodium bicarbonate, KI, allyl chloride, DMF | 50–120 | 1–4 hours | 96 | 98 | Formation of final acetamide product |

| Isolation | Cooling, water addition, filtration | Room temperature | - | - | - | Precipitation and purification |

Alternative Synthetic Routes and Considerations

- The key step is the reaction of the amino group on the phenyl ring with acrylonitrile, which introduces the 2-cyanoethyl substituent.

- The acetamide moiety can be introduced either before or after this step, depending on the starting material.

- Catalysts such as copper salts and potassium iodide are used to facilitate the reaction and improve yields.

- Solvents like dimethylformamide are preferred for their ability to dissolve reactants and stabilize intermediates.

- Reaction temperatures are carefully controlled to optimize reaction rates and minimize side reactions.

3 Research Findings and Practical Notes

- The preparation method from patent KR970001535B1 is well-validated, showing high efficiency and reproducibility.

- The use of copper(II) acetate as a catalyst in the initial step enhances the reaction rate and selectivity.

- Potassium iodide acts as a catalyst in the alkylation step, promoting the substitution reaction.

- The reaction conditions (temperature and time) are critical to achieving high yield and purity.

- The final product is isolated by precipitation upon water addition, which simplifies purification.

- The process avoids complex separation steps, making it suitable for scale-up in industrial applications.

Q & A

Q. What are the optimal synthetic routes for preparing Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. For example, analogous compounds like N-(3-chlorophenyl)-2-cyanoacetamide are synthesized via nucleophilic substitution using cyanoacetic acid and aniline derivatives under acidic conditions, followed by purification via column chromatography . Key factors include:

Q. How can the structural integrity of Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- be confirmed post-synthesis?

Methodological Answer: Use orthogonal analytical techniques:

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against proteases or kinases (e.g., trypsin or EGFR kinase) using fluorogenic substrates. IC values indicate potency .

- Antibacterial Screening: Use MIC (Minimum Inhibitory Concentration) assays on Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Derivatization: Modify the cyanoethyl group to ethylcarbamate or sulfonamide to assess electronic effects on binding .

- Computational Modeling: Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., protease active sites) .

- Pharmacophore Mapping: Identify critical moieties (e.g., nitrile, acetamide) using Schrödinger Suite .

Q. How should researchers resolve contradictions in reported biological activity data for similar acetamide derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets from PubChem and EPA DSSTox, focusing on assay conditions (e.g., pH, buffer composition) .

- Dose-Response Curves: Replicate experiments with standardized protocols to rule out false positives/negatives .

- Orthogonal Assays: Validate antimicrobial claims with both MIC and time-kill kinetics .

Q. What strategies mitigate toxicity risks during in vitro studies of this compound?

Methodological Answer:

Q. How can researchers elucidate the compound’s mechanism of action when interacting with enzymes?

Methodological Answer:

- Kinetic Studies: Measure and shifts in enzyme activity (e.g., via Lineweaver-Burk plots) .

- Surface Plasmon Resonance (SPR): Quantify binding affinity () to immobilized targets .

- X-ray Crystallography: Resolve co-crystal structures (e.g., with trypsin) to identify binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.